molecular formula C12H11N3O B11178714 N,N-bis(cyanomethyl)-3-methylbenzamide

N,N-bis(cyanomethyl)-3-methylbenzamide

Cat. No.: B11178714
M. Wt: 213.23 g/mol
InChI Key: GSPAQYYQWZCQHY-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-3-methylbenzamide is an organic compound with the molecular formula C12H11N3O It is a derivative of benzamide, featuring two cyanomethyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzamide with formaldehyde and trimethylsilyl cyanide (TMSCN) in the presence of a copper catalyst. The reaction proceeds through a multi-component coupling mechanism, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The cyanomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation Reactions: The compound can react with aldehydes and ketones to form imines and other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.

    Condensation: Reagents like formaldehyde and other aldehydes are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted benzamides, imines, and other nitrogen-containing heterocycles.

Scientific Research Applications

N,N-bis(cyanomethyl)-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-3-methylbenzamide involves its ability to undergo nucleophilic substitution and condensation reactions. The cyanomethyl groups act as nucleophiles, attacking electrophilic centers in other molecules. This reactivity allows the compound to form a variety of derivatives with different chemical and biological properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(cyanomethyl)-3-methylbenzamide is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and the properties of its derivatives. This structural feature distinguishes it from other similar compounds and can lead to different applications and research opportunities.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-3-methylbenzamide

InChI

InChI=1S/C12H11N3O/c1-10-3-2-4-11(9-10)12(16)15(7-5-13)8-6-14/h2-4,9H,7-8H2,1H3

InChI Key

GSPAQYYQWZCQHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC#N)CC#N

Origin of Product

United States

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